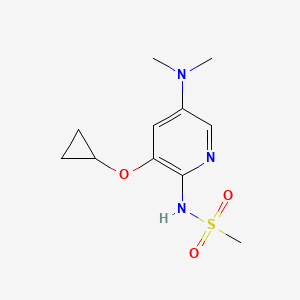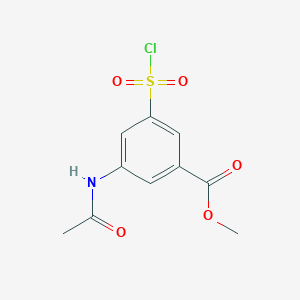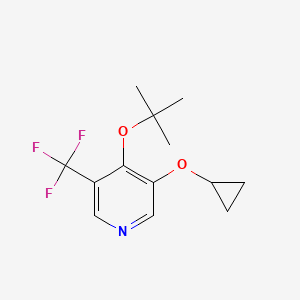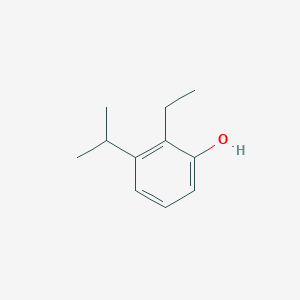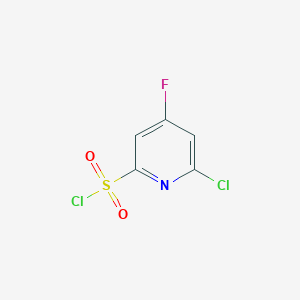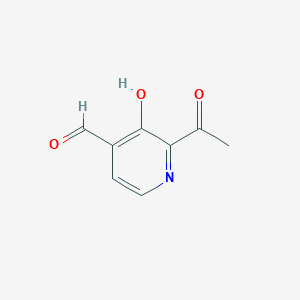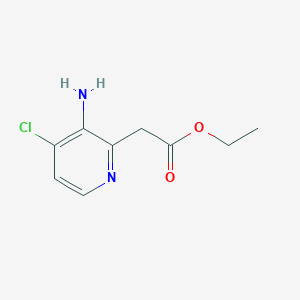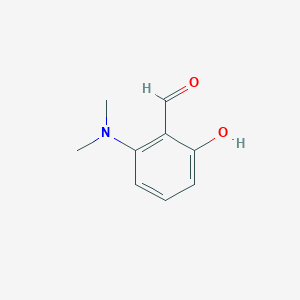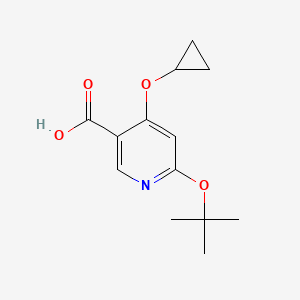
5-Hydroxy-2-(methylthio)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-HYDROXY-2-(METHYLSULFANYL)BENZALDEHYDE is an organic compound with the molecular formula C8H8O2S It is a derivative of benzaldehyde, characterized by the presence of a hydroxyl group at the 5-position and a methylsulfanyl group at the 2-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-HYDROXY-2-(METHYLSULFANYL)BENZALDEHYDE can be achieved through several methods. One common approach involves the reaction of 5-hydroxybenzaldehyde with methylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Types of Reactions:
Oxidation: 5-HYDROXY-2-(METHYLSULFANYL)BENZALDEHYDE can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, resulting in the formation of 5-hydroxy-2-(methylsulfanyl)benzyl alcohol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydroxyl and methylsulfanyl groups can direct incoming substituents to specific positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of 5-hydroxy-2-(methylsulfanyl)benzoic acid.
Reduction: Formation of 5-hydroxy-2-(methylsulfanyl)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the reagents used.
Scientific Research Applications
5-HYDROXY-2-(METHYLSULFANYL)BENZALDEHYDE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-HYDROXY-2-(METHYLSULFANYL)BENZALDEHYDE involves its interaction with various molecular targets. The hydroxyl and methylsulfanyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The aldehyde group can also participate in nucleophilic addition reactions, further influencing its biological activity.
Comparison with Similar Compounds
5-HYDROXYBENZALDEHYDE: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
2-HYDROXY-5-(METHYLSULFANYL)BENZALDEHYDE: The position of the hydroxyl and methylsulfanyl groups is reversed, leading to variations in reactivity and applications.
5-CHLOROSALICYLALDEHYDE:
Uniqueness: 5-HYDROXY-2-(METHYLSULFANYL)BENZALDEHYDE is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity patterns. This makes it a valuable compound for targeted applications in various fields.
Properties
Molecular Formula |
C8H8O2S |
|---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
5-hydroxy-2-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C8H8O2S/c1-11-8-3-2-7(10)4-6(8)5-9/h2-5,10H,1H3 |
InChI Key |
IIEZZYWOCSPANE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


